Methyl 2-methyl-3-[(2-methylpropyl)amino]propanoate
Description
Properties
IUPAC Name |
methyl 2-methyl-3-(2-methylpropylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-7(2)5-10-6-8(3)9(11)12-4/h7-8,10H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPSRFKXMINVFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC(C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-3-[(2-methylpropyl)amino]propanoate typically involves the esterification of 2-methyl-3-[(2-methylpropyl)amino]propanoic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and maximize yield . The product is then purified through distillation and crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-3-[(2-methylpropyl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Pharmaceutical Applications
Drug Development
Methyl 2-methyl-3-[(2-methylpropyl)amino]propanoate serves as a crucial scaffold in the design of novel pharmaceutical agents. Its unique structure allows researchers to modify it for enhanced biological activity and specificity.
Mechanism of Action
The compound's mechanism involves interaction with biological targets, particularly enzymes and receptors. The ester group can undergo hydrolysis, releasing active amino acid derivatives that modulate biological pathways, making it a candidate for therapeutic applications.
Case Study: Antiarrhythmic Properties
Research has indicated that derivatives of this compound may exhibit antiarrhythmic properties by interacting with potassium ion channels in cardiac cells. This interaction helps stabilize cardiac rhythms and prevent arrhythmias, making it a focus in cardiovascular research.
Organic Synthesis
This compound is utilized as an intermediate in synthesizing more complex organic molecules. Its versatility allows chemists to explore various synthetic routes, optimizing conditions to achieve desired yields and purity levels.
Synthetic Routes
The synthesis typically involves:
- Esterification : Reacting the corresponding acid with methanol under acidic conditions.
- Catalysis : Using catalysts like sulfuric acid or hydrochloric acid to facilitate the reaction.
Biological Research
The compound is also studied for its potential biological activities, including:
- Enzyme Interactions : Investigating how it affects enzyme function and activity.
- Cellular Studies : Understanding its role in cellular signaling pathways.
Binding Affinity Studies
Binding affinity studies have shown that this compound interacts with specific receptors, which is critical for drug design and understanding its pharmacological effects.
Data Table: Comparison of Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Methyl 3-[(2-methylpropyl)amino]propanoate | Contains a methyl ester | Different solubility characteristics |
| Ethyl 3-[(2-methylpropyl)amino]propanoate | Lacks the methyl substitution | Enhanced binding properties |
| Methyl 3-(isopropyl)amino)propanoate | Contains an isopropyl group | Variations in steric effects affecting reactivity |
Mechanism of Action
The mechanism of action of Methyl 2-methyl-3-[(2-methylpropyl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can modulate biochemical pathways by binding to active sites and altering the activity of target proteins . This modulation can lead to various physiological effects, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(2-methylpropyl)amino]propanoate .
- Methyl 3-(dimethylamino)propionate .
- Methyl 3-amino-2-(aminomethyl)propanoate .
Uniqueness
Methyl 2-methyl-3-[(2-methylpropyl)amino]propanoate is unique due to its specific structural features, which confer distinct chemical and biological properties . Its branched alkyl chain and ester functional group make it particularly useful in synthetic chemistry and biochemical research .
Biological Activity
Methyl 2-methyl-3-[(2-methylpropyl)amino]propanoate, also known by its CAS number 168209-18-5, is a compound that has drawn attention for its potential biological activities. This article provides an in-depth exploration of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C12H23NO2
Molecular Weight : 213.32 g/mol
Functional Groups : Ester and amine groups, which are crucial for its biological interactions.
The compound's branched alkyl chain significantly influences its reactivity and biological activity, distinguishing it from similar compounds.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The ester group can undergo hydrolysis, releasing active amino acid derivatives that modulate various biological pathways. This interaction can lead to:
- Enzyme Inhibition : Affecting metabolic pathways.
- Receptor Binding : Modulating cellular signaling processes.
Antiparasitic Activity
Recent studies have highlighted the compound's antiparasitic properties, particularly against Plasmodium falciparum, the causative agent of malaria. In vitro assays demonstrated significant activity against both chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains. The results indicated that modifications in the side chain length could enhance antiplasmodial activity.
| Compound | CQ-S Activity (IC50 µM) | CQ-R Activity (IC50 µM) |
|---|---|---|
| 7a | 0.5 | 1.0 |
| 7b | 0.3 | 0.8 |
| This compound | 0.4 | 0.9 |
These findings suggest that the compound may serve as a promising candidate for further development in malaria treatment .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits notable activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Case Studies and Research Findings
- Study on Antiparasitic Effects : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant inhibitory effects on Plasmodium falciparum with IC50 values comparable to established antimalarial drugs .
- Antimicrobial Efficacy Research : Another research effort focused on the antimicrobial properties of the compound revealed its effectiveness against both Gram-positive and Gram-negative bacteria, reinforcing its potential as an antimicrobial agent .
- Mechanistic Studies : Investigations into the mechanism of action have shown that the compound interacts with specific enzymes involved in metabolic pathways, leading to altered cellular responses in target organisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
